molecular formula C17H16N4O3S3 B6552203 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1040679-37-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6552203
CAS No.: 1040679-37-5
M. Wt: 420.5 g/mol
InChI Key: ZQQXKBCTUCDIGC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and thiophene rings, as well as the acetamide and 4-methylphenyl groups. The compound could potentially undergo reactions at these functional groups, such as nucleophilic substitution at the acetamide group or electrophilic aromatic substitution at the pyrimidine or thiophene rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could increase its stability. The exact properties would need to be determined experimentally .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science, and studying its properties in more detail. Further studies could also investigate its synthesis and reactivity .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S3/c1-11-4-6-12(7-5-11)20-14(22)10-26-17-19-9-13(16(18)21-17)27(23,24)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQXKBCTUCDIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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